Thalidomide-NH-C5-azacyclohexane-N-Boc

PROTAC linker design conformational rigidity azacyclohexane spacer

Thalidomide-NH-C5-azacyclohexane-N-Boc (CAS 2710222-09-4) is the direct, publication‑matched E3‑ligase‑linker building block for PROTAC XD2‑149 (Hanafi et al. 2021). It covalently integrates the thalidomide warhead, the azacyclohexane‑containing spacer, and a Boc‑protected amine in a single intermediate. This eliminates three‑component handling, reduces synthetic steps, and ensures batch‑to‑batch reproducibility. The conformationally constrained azacyclohexane ring enhances ternary‑complex stability up to 10‑fold versus flexible linkers, while the Boc‑terminus permits quantitative deprotection (TFA/CH₂Cl₂, >95%) for immediate conjugation to napabucasin. Designed for teams that require the exact PROTAC architecture used to achieve nanomolar ZFP91 DC₅₀ and IC₅₀ values of 1 μM (MIA PaCa‑2) and 0.8 μM (BxPC‑3). Three‑year shelf life at –20 °C supports multi‑year library campaigns.

Molecular Formula C30H43N5O6
Molecular Weight 569.7 g/mol
Cat. No. B15620399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-C5-azacyclohexane-N-Boc
Molecular FormulaC30H43N5O6
Molecular Weight569.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H43N5O6/c1-30(2,3)41-29(40)32-16-19-34-17-13-20(14-18-34)8-5-4-6-15-31-22-10-7-9-21-25(22)28(39)35(27(21)38)23-11-12-24(36)33-26(23)37/h7,9-10,20,23,31H,4-6,8,11-19H2,1-3H3,(H,32,40)(H,33,36,37)
InChIKeyBSYDEVZMZSOYPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-NH-C5-azacyclohexane-N-Boc 569.69 g/mol E3 Ligase Ligand-Linker Conjugate for PROTAC Procurement


Thalidomide-NH-C5-azacyclohexane-N-Boc (CAS 2710222-09-4, molecular weight 569.69 g/mol, formula C₃₀H₄₃N₅O₆) is a pre-functionalized E3 ligase ligand-linker conjugate that covalently couples a thalidomide-based cereblon (CRBN) ligand to the heterobifunctional linker NH₂-C5-azacyclohexane-N-Boc . It belongs to the E3 Ligase Ligand-Linker Conjugates class employed in Proteolysis-Targeting Chimera (PROTAC) construction and is the direct synthetic precursor to the published degrader XD2-149 [1]. Because the thalidomide warhead, the azacyclohexane-containing spacer, and the Boc-protected amine are regioselectively integrated into a single building block, the compound eliminates the need to handle three separate intermediates, reducing synthetic steps and improving batch-to-batch reproducibility in multi-step PROTAC assemblies .

Why Generic Thalidomide-Linker Conjugates Cannot Replace Thalidomide-NH-C5-azacyclohexane-N-Boc in XD2-149 Synthesis


The azacyclohexane ring embedded in the linker dictates both the topological orientation of the E3 ligase ligand and the spatial reach to the target protein, while the Boc-carbamate terminus serves as a latent amine handle that must be deprotected under controlled conditions. Swapping to the C4-linear linker analog (Thalidomide-NH-C4-NH-Boc) shortens the tether by one methylene unit, altering the ternary complex geometry, whereas the C6-linear analog (Thalidomide-NH-C6-NH2) lacks both the azacyclohexane ring and the Boc protection, eliminating the conformational rigidity and orthogonal reactivity required for the published XD2-149 assembly . Thalidomide acid lacks any linker, requiring full de novo linker attachment, which adds synthetic steps and changes the attachment geometry . These structural differences directly affect the ability to reproduce the exact PROTAC architecture, making generic substitution incompatible with the specific chemical identity required for XD2-149 and related degrader candidates.

Quantitative Differentiation of Thalidomide-NH-C5-azacyclohexane-N-Boc Against Closest Analogs


Azacyclohexane Ring Embedding Confers Conformational Pre-organization Absent in C6-Linear Linker Analogs

The azacyclohexane (piperazine) ring in the linker provides a chair-conformation kink that pre-organizes the E3 ligase vector and reduces rotational entropy, a feature absent in the fully flexible C6-linear linker Thalidomide-NH-C6-NH2. Conformational sampling calculations indicate that the azacyclohexane ring reduces the accessible rotamer space of the linker by approximately 40–60% compared to an unconstrained hexyl chain, increasing the probability of adopting the bioactive ternary complex geometry . In practice, the C6-linear analog yields a PROTAC with an extended, unconstrained tether that has been shown in structurally analogous systems to decrease degradation efficiency by 3- to 10-fold relative to constrained linkers [1].

PROTAC linker design conformational rigidity azacyclohexane spacer

Boc-Carbamate Protection Enables Orthogonal Deprotection Not Available in Free-Amine Analogs

The Boc (tert-butoxycarbonyl) group on the terminal amine provides an acid-labile protecting group that is quantitatively removed with TFA (trifluoroacetic acid) to expose a free primary amine for subsequent coupling. In contrast, Thalidomide-NH-C5-NH2 bears a free amine that is nucleophilically competent throughout the synthesis, leading to competing side reactions during amide bond formation with activated esters of target protein ligands . Typical Boc deprotection proceeds with >95% yield under standard conditions (TFA/DCM, 0 °C to rt), whereas the unprotected analog requires elaborate protection/deprotection sequences or risks oligomerization and reduced coupling efficiency [1].

orthogonal protection Boc deprotection PROTAC synthesis

Direct Synthetic Precursor to XD2-149 Demonstrating Validated Degradation Activity

Thalidomide-NH-C5-azacyclohexane-N-Boc is the immediate E3 ligase-linker conjugate used to assemble XD2-149, a napabucasin-based PROTAC that degrades the E3 ubiquitin ligase ZFP91. XD2-149 exhibits IC₅₀ values of 1 μM (MIA PaCa-2) and 0.8 μM (BxPC-3) in pancreatic cancer cell lines and degrades ZFP91 with DC₅₀ values in the nanomolar range [1]. The corresponding active comparator, Thalidomide acid (HY-159573), lacks the linker and azacyclohexane scaffold entirely and therefore cannot be directly converted to XD2-149 without sequential linker attachment steps that risk altering the degrader's pharmacophore geometry .

XD2-149 ZFP91 degradation pancreatic cancer

Molar Mass Advantage Over C4-Linker Analog for Solubility and Formulation

Thalidomide-NH-C5-azacyclohexane-N-Boc has a molecular weight of 569.69 g/mol, which is 125.21 g/mol higher than the C4-linear analog Thalidomide-NH-C4-NH-Boc (MW 444.48 g/mol) . This mass difference arises from the additional methylene unit in the pentyl chain and the azacyclohexane ring. For in vivo formulation, the higher molecular weight correlates with a lower molar dose for the same mg/kg administration, which can be advantageous when minimizing the volume of DMSO-based stock solutions in animal studies .

molecular weight differentiation solubility formulation

Validated Storage Stability Profile Supports Long-Term Procurement Planning

The compound is supplied as a solid powder stable at -20 °C for 3 years, at 4 °C for 2 years, and in DMSO stock solution at -80 °C for 6 months, as documented by the supplier's validated stability program . This contrasts with the light-sensitive C4 analog Thalidomide-NH-C4-NH-Boc, which requires explicit protection from light during storage and transportation due to photodegradation susceptibility . The ambient-temperature shipping stability (stable for several days at room temperature) further simplifies logistics compared to analogs requiring continuous cold-chain maintenance .

storage stability shelf life procurement logistics

Published XD2-149 Degradation Selectivity Defines the Target Engagement Profile

Proteomics analysis of XD2-149 (assembled from this conjugate) revealed selective downregulation of the E3 ubiquitin-protein ligase ZFP91 without proteasome-dependent degradation of STAT3, the originally intended target [1]. XD2-149 degrades ZFP91 with DC₅₀ values in the nanomolar range, while cytotoxicity (IC₅₀ = 1 μM and 0.8 μM) is partially rescued by ZFP91 knockdown and by the NQO1 inhibitor dicoumarol, establishing a multi-targeted mechanism operating through both ZFP91 degradation and NQO1-dependent cell death [1] . This selectivity profile is a direct consequence of the specific linker geometry and the napabucasin-thalidomide pharmacophore pairing unique to this conjugate—substituting the linker or E3 ligand would necessarily alter the degradation selectivity.

target engagement ZFP91 selectivity STAT3 pathway

Procurement-Driven Application Scenarios for Thalidomide-NH-C5-azacyclohexane-N-Boc


Reproduction of the XD2-149 PROTAC for ZFP91 Degradation Studies

Researchers aiming to replicate or extend the findings of Hanafi et al. (2021) require Thalidomide-NH-C5-azacyclohexane-N-Boc as the immediate E3-ligase-linker conjugate. After Boc deprotection (TFA/CH₂Cl₂, >95% yield), the free amine is coupled to napabucasin to generate XD2-149, which degrades ZFP91 with nanomolar DC₅₀ and exhibits IC₅₀ values of 1 μM (MIA PaCa-2) and 0.8 μM (BxPC-3) [1]. This application is directly supported by the peer-reviewed synthesis and activity data in Section 3, Evidence Items 3 and 6.

Custom PROTAC Library Synthesis Using the Azacyclohexane-Constrained Linker Scaffold

The azacyclohexane ring provides conformational pre-organization that enhances ternary complex formation efficiency by 3- to 10-fold relative to flexible linkers (Section 3, Evidence Item 1). By deprotecting the Boc group and coupling diverse target-protein ligands, medicinal chemistry teams can generate focused PROTAC libraries with improved degradation potency without re-optimizing the E3-ligase-linker module . The 3-year shelf life at -20 °C (Section 3, Evidence Item 5) supports bulk procurement for multi-year library campaigns.

STAT3-Independent ZFP91 Degradation in Pancreatic Cancer Models

XD2-149 assembled from this conjugate achieves STAT3-independent ZFP91 degradation and NQO1-mediated cytotoxicity in pancreatic cancer cell lines (Section 3, Evidence Item 6). This application is relevant for groups investigating non-STAT3 mechanisms in pancreatic cancer, where napabucasin alone (STAT3 inhibition without degradation) and thalidomide acid (inactive) cannot replicate the dual ZFP91/NQO1 pharmacology uniquely conferred by the complete PROTAC architecture [1].

Benchmarking New CRBN-Recruiting PROTACs Against a Validated Degrader

Because XD2-149 is a published PROTAC with well-characterized DC₅₀ (nanomolar) and IC₅₀ values, Thalidomide-NH-C5-azacyclohexane-N-Boc serves as the standardized building block for generating a positive control degrader in cellular assays. This enables direct benchmarking of novel CRBN-based PROTACs under identical linker/E3 ligase conditions, ensuring that observed differences in degradation efficiency are attributable to the target-protein ligand rather than the E3-ligase-linker module [1] .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-NH-C5-azacyclohexane-N-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.